2,6-Dimethyl-4-propylheptane

Description

BenchChem offers high-quality 2,6-Dimethyl-4-propylheptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyl-4-propylheptane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62185-33-5 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,6-dimethyl-4-propylheptane |

InChI |

InChI=1S/C12H26/c1-6-7-12(8-10(2)3)9-11(4)5/h10-12H,6-9H2,1-5H3 |

InChI Key |

UFJZYHSURMZROL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC(C)C)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethyl-4-propylheptane

CAS Number: 62185-33-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dimethyl-4-propylheptane, a notable example of a highly branched alkane. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates fundamental principles and data from analogous structures to offer valuable insights for researchers, scientists, and professionals in drug development. The guide covers its physicochemical properties, proposes a viable synthetic pathway, outlines expected spectroscopic characteristics, discusses potential applications within the pharmaceutical industry, and provides a general toxicological assessment. This document serves as a foundational resource for understanding the synthesis, characterization, and potential utility of complex branched alkanes.

Introduction

Highly branched alkanes, a subclass of paraffinic hydrocarbons, are characterized by their intricate carbon skeletons, which impart unique physicochemical properties such as low freezing points, high thermal and oxidative stability, and distinct viscosity.[1] 2,6-Dimethyl-4-propylheptane, with the chemical formula C₁₂H₂₆, represents a specific isomer within this class.[1] While not as extensively studied as its linear or less-branched counterparts, its structure is of interest in various fields, including as a potential inert solvent or a component in specialized lubricants. In the pharmaceutical industry, branched alkanes are valued as non-polar solvents for extraction, crystallization, and as reaction media, prized for their chemical inertness and high purity.[2][3][4] This guide aims to provide a detailed technical overview of 2,6-dimethyl-4-propylheptane, serving as a model for understanding other highly branched alkanes.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of 2,6-dimethyl-4-propylheptane is presented in Table 1. These properties are crucial for predicting its behavior in various applications, from reaction kinetics to formulation development.

| Property | Value | Source |

| CAS Number | 62185-33-5 | PubChem[5] |

| Molecular Formula | C₁₂H₂₆ | NIST[6] |

| Molecular Weight | 170.33 g/mol | PubChem[5] |

| Boiling Point | 184.6 °C (estimated) | ChemicalBook[1] |

| Melting Point | -50.8 °C (estimated) | ChemicalBook[1] |

| Density | 0.7430 g/cm³ (estimated) | ChemicalBook[1] |

| Refractive Index | 1.4170 (estimated) | ChemicalBook[1] |

| IUPAC Name | 2,6-dimethyl-4-propylheptane | PubChem[5] |

Synthesis of 2,6-Dimethyl-4-propylheptane

Proposed Synthetic Pathway: Corey-House Synthesis

The Corey-House synthesis involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[7][10] For the synthesis of 2,6-dimethyl-4-propylheptane, the molecule can be retrosynthetically cleaved at the C4-C5 bond.

Retrosynthetic Analysis:

A retrosynthetic approach to 2,6-dimethyl-4-propylheptane.

Step-by-Step Protocol:

-

Preparation of the Gilman Reagent (Lithium di(pentan-2-yl)cuprate):

-

Pentan-2-ol is first converted to 2-bromopentane via reaction with a suitable brominating agent like PBr₃.

-

The resulting 2-bromopentane is then treated with lithium metal in dry ether to form pentan-2-yllithium.[10]

-

Two equivalents of this alkyllithium compound are then reacted with one equivalent of copper(I) iodide (CuI) to generate the lithium di(pentan-2-yl)cuprate (Gilman reagent).[10][11]

-

-

Coupling Reaction:

Reaction Scheme:

Proposed synthesis of 2,6-dimethyl-4-propylheptane via Corey-House.

Spectroscopic Characterization

The structural elucidation of 2,6-dimethyl-4-propylheptane would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum of 2,6-dimethyl-4-propylheptane is expected to be complex due to the presence of multiple, similar alkyl environments. Protons on aliphatic groups typically appear in the highly shielded region of the spectrum, between 0.7 and 1.5 ppm.[12][13] The symmetry of the molecule will lead to some overlapping signals.

-

Expected Chemical Shifts (δ):

-

~0.8-1.0 ppm: Multiple overlapping signals corresponding to the methyl (CH₃) and methylene (CH₂) protons of the propyl and isobutyl groups.

-

~1.1-1.4 ppm: Signals for the methine (CH) protons at the C2 and C6 positions.

-

~1.4-1.6 ppm: A complex multiplet for the methine (CH) proton at the C4 position, which is the most substituted carbon.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a clearer picture of the carbon skeleton. Due to the molecule's symmetry, fewer than 12 signals are expected.

-

Expected Chemical Shifts (δ):

Mass Spectrometry

The mass spectrum of 2,6-dimethyl-4-propylheptane would likely show a weak or absent molecular ion peak (m/z = 170) due to the high degree of branching, which promotes facile fragmentation.[16][17]

-

Expected Fragmentation Pattern:

-

Fragmentation will be favored at the branching points to form more stable secondary and tertiary carbocations.[16][17]

-

Common fragments would correspond to the loss of alkyl radicals. For example, the loss of a propyl radical (M-43) or an isobutyl radical (M-57) would lead to significant peaks.

-

A series of peaks separated by 14 mass units (corresponding to CH₂ groups) is also expected.[6][18]

-

Applications in Research and Drug Development

While specific applications for 2,6-dimethyl-4-propylheptane are not documented, its properties as a highly branched alkane suggest several potential uses in the pharmaceutical sector.

-

Inert Solvent: Highly branched alkanes are chemically inert and can serve as non-polar solvents in the synthesis, extraction, and purification of active pharmaceutical ingredients (APIs).[2][3] Their low reactivity prevents unwanted side reactions.

-

Excipient in Formulations: Due to their low toxicity and defined physical properties, branched alkanes can be explored as excipients in topical or oral formulations to modify viscosity or act as a carrier for lipophilic drugs.

-

Component of Lubricants and Greases: In a laboratory or manufacturing setting, the high stability of such alkanes makes them suitable for use in specialized lubricants for scientific instrumentation.

Toxicology and Safety

Specific toxicological data for 2,6-dimethyl-4-propylheptane is not available. However, data on similar branched and linear alkanes (C8-C18) indicate a low order of toxicity.[19]

-

Acute Toxicity: Expected to have low acute oral, dermal, and inhalation toxicity.[19]

-

Skin and Eye Irritation: May cause slight skin and eye irritation.[19]

-

Sensitization: Not expected to be a skin sensitizer.[19]

-

Genotoxicity: Not considered to be genotoxic.[19]

-

General Precautions: As with all organic solvents, it should be handled in a well-ventilated area, away from ignition sources. Personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

2,6-Dimethyl-4-propylheptane serves as an excellent case study for a highly branched alkane, a class of compounds with significant, though often understated, relevance in industrial and pharmaceutical chemistry. While specific experimental data for this molecule remains elusive, this guide has provided a robust framework for its synthesis, characterization, and potential application based on established chemical principles and data from analogous compounds. The proposed synthetic route via Corey-House synthesis offers a reliable method for its preparation, and the predicted spectroscopic data provide a basis for its identification and characterization. For researchers and professionals in drug development, understanding the properties and potential of such molecules can inform the selection of appropriate solvents, excipients, and reaction media, ultimately contributing to the advancement of pharmaceutical science.

References

-

Wikipedia. Wurtz reaction. Available from: [Link].

-

Scribd. Wurtz Reaction for Alkane Synthesis | PDF | Radical (Chemistry). Available from: [Link].

-

Vedantu. Corey House Reaction: Mechanism, Steps & Applications. Available from: [Link].

-

Lehmler, H. J., Bergosh, R. G., Meier, M. S., & Carlson, R. M. K. A Novel Synthesis of Branched High-molecular-weight (C40 +) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry. Available from: [Link].

-

ADICHEMISTRY. WURTZ REACTION | NAMED ORGANIC REACTION | EXPLANATION. Available from: [Link].

-

Unacademy. A Short Note On Wurtz Reaction. Available from: [Link].

-

Collegedunia. Corey House Reaction: Mechanism, Examples and Importance. Available from: [Link].

-

Vedantu. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry. Available from: [Link].

-

Unacademy. A Short On Preparation Of Alkanes By Grignard Reagents. Available from: [Link].

- Unknown. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

-

Unacademy. A Short On Preparation Of Alkanes By Corey- House Synthesis. Available from: [Link].

-

BYJU'S. Corey House Reaction. (2020-06-20). Available from: [Link].

-

chemeurope.com. Corey-House synthesis. Available from: [Link].

-

Chad's Prep®. Mass Spectrometry Fragmentation Patterns. Available from: [Link].

-

Request PDF. Synthesis of highly-branched alkanes for renewable gasoline. Available from: [Link].

-

JoVE. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation. (2024-12-05). Available from: [Link].

-

PEARL. Synthesis of H-branch alkanes. (2014-07-01). Available from: [Link].

-

PubMed Central. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. (2022-02-12). Available from: [Link].

-

Oxford Academic. Novel Synthesis of Branched High-molecular-weight (C40+) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry. Available from: [Link].

-

Wikipedia. Alkane. Available from: [Link].

-

YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018-09-20). Available from: [Link].

-

Chemistry LibreTexts. Grignard Reagents. (2023-01-22). Available from: [Link].

-

JoVE. Video: Mass Spectrometry: Branched Alkane Fragmentation. (2024-12-05). Available from: [Link].

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011-10-14). Available from: [Link].

-

Whitman People. GCMS Section 6.9.2. Available from: [Link].

-

Unknown. Alkane's Role in Industrial Solvents: Effectiveness. (2025-12-31). Available from: [Link].

-

OpenOChem Learn. Alkanes. Available from: [Link].

-

YouTube. Preparation of alkanes from grignard reagent. (2021-08-14). Available from: [Link].

-

Chemistry LibreTexts. Structure Determination of Alkanes Using 13C-NMR and H-NMR. (2023-09-26). Available from: [Link].

-

Wikipedia. Grignard reagent. Available from: [Link].

-

Unknown. Alkanes, C8–18-branched and linear - Assessment statement (CA09590). (2023-03-22). Available from: [Link].

-

ResearchGate. 45. THEORETICAL AND SPECTROSCOPIC STUDIES OF BRANCHED ALKANES FLEXIBILITY. CONTRIBUTION TO THE STRUCTURAL STUDY OF HYDROCARBON POLYMER. Available from: [Link].

-

YouTube. Carbon-13 NMR Spectroscopy. (2019-01-22). Available from: [Link].

-

Master Organic Chemistry. 13-C NMR - How Many Signals. (2022-02-08). Available from: [Link].

-

Oregon State University. 1H NMR Chemical Shift. Available from: [Link].

-

Unknown. Short Summary of 1H-NMR Interpretation. Available from: [Link].

-

Unknown. 13C-NMR. Available from: [Link].

-

Oregon State University. 13C NMR Chemical Shifts. Available from: [Link].

-

riomaisseguro.rio.rj.gov.br. Branched Chain Alkanes. Available from: [Link].

-

Scribd. Alkanes Pharmaceutical Organic Chemistry | PDF. Available from: [Link].

-

Coastviewsolvents.com. Understanding the Role of Solvents in Pharmaceutical Manufacturing. (2023-09-02). Available from: [Link].

-

NCBI Bookshelf. Toxicological Profile for n-Hexane. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Alkane's Role in Industrial Solvents: Effectiveness [eureka.patsnap.com]

- 3. haltermann-carless.com [haltermann-carless.com]

- 4. coastviewsolvents.com [coastviewsolvents.com]

- 5. scribd.com [scribd.com]

- 6. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation [jove.com]

- 7. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 8. collegedunia.com [collegedunia.com]

- 9. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 10. byjus.com [byjus.com]

- 11. Corey-House_synthesis [chemeurope.com]

- 12. Alkanes | OpenOChem Learn [learn.openochem.org]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. Alkane - Wikipedia [en.wikipedia.org]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 17. GCMS Section 6.9.2 [people.whitman.edu]

- 18. whitman.edu [whitman.edu]

- 19. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Molecular Structure of 2,6-Dimethyl-4-propylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-propylheptane is a saturated, branched-chain alkane with the molecular formula C₁₂H₂₆. As an isomer of dodecane, its molecular structure, characterized by significant branching, imparts distinct physical and chemical properties that are of interest in various scientific fields, including materials science and potentially as a reference compound in petrochemical analysis. In the context of pharmaceutical sciences, while not an active pharmaceutical ingredient itself, the study of such highly branched, lipophilic molecules can provide insights into their behavior as potential excipients, solvents, or as structural motifs in drug delivery systems. This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 2,6-dimethyl-4-propylheptane, with a focus on the underlying scientific principles and experimental methodologies.

Molecular Structure and Conformational Analysis

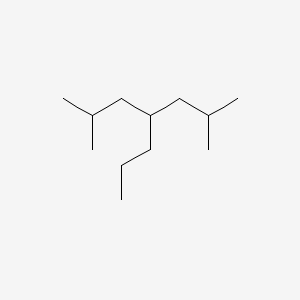

The systematic IUPAC name, 2,6-dimethyl-4-propylheptane, precisely defines its molecular architecture. The structure consists of a seven-carbon heptane main chain with methyl groups at positions 2 and 6, and a propyl group at position 4.

Caption: 2D molecular graph of 2,6-dimethyl-4-propylheptane.

The carbon-carbon single bonds (C-C) in 2,6-dimethyl-4-propylheptane have a bond length of approximately 1.54 Å, and the carbon-hydrogen (C-H) bonds are about 1.09 Å in length. The carbon atoms are sp³ hybridized, resulting in a tetrahedral geometry with bond angles of approximately 109.5°.[1]

Due to the free rotation around the C-C single bonds, the molecule can adopt numerous conformations. The most stable conformation will be the one that minimizes steric strain, which arises from repulsive interactions between bulky groups. In the case of 2,6-dimethyl-4-propylheptane, the most significant steric interactions will involve the methyl and propyl substituents on the heptane backbone. The molecule will preferentially adopt a staggered conformation to minimize torsional strain. Furthermore, gauche interactions between the larger alkyl groups will be minimized in the lowest energy conformer.[2][3] The "Big-Big is Bad" principle suggests that conformations where the large propyl and methyl groups are in close proximity will be energetically unfavorable.[2]

Synthesis of 2,6-Dimethyl-4-propylheptane

For the specific and high-yield synthesis of a highly branched, unsymmetrical alkane like 2,6-dimethyl-4-propylheptane, the Corey-House synthesis is a superior method compared to others like the Wurtz reaction, which is more suitable for symmetrical alkanes.[4][5][6] The Corey-House reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[7][8]

A plausible synthetic route for 2,6-dimethyl-4-propylheptane via the Corey-House synthesis is outlined below:

Caption: Proposed Corey-House synthesis workflow.

Experimental Protocol: Corey-House Synthesis

Objective: To synthesize 2,6-dimethyl-4-propylheptane with high purity and yield.

Part A: Preparation of Lithium Diisobutylcuprate (Gilman Reagent)

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with lithium metal (2 equivalents) in anhydrous diethyl ether.

-

Formation of Alkyllithium: Isobutyl bromide (2 equivalents) is added dropwise to the stirred suspension of lithium metal at a rate that maintains a gentle reflux. The reaction is continued until all the lithium has reacted.

-

Formation of Gilman Reagent: The resulting isobutyllithium solution is cooled to 0 °C, and copper(I) iodide (1 equivalent) is added portion-wise under a positive pressure of nitrogen. The mixture is stirred for approximately one hour at 0 °C to form the lithium diisobutylcuprate solution.[9]

Part B: Coupling with 1-Bromo-2-propylpentane

-

Addition of Alkyl Halide: The second alkyl halide, 1-bromo-2-propylpentane (1 equivalent), is added dropwise to the freshly prepared Gilman reagent at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by gas chromatography.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure 2,6-dimethyl-4-propylheptane.

Spectroscopic Characterization

The precise molecular structure of the synthesized 2,6-dimethyl-4-propylheptane can be unequivocally confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of 2,6-dimethyl-4-propylheptane will exhibit signals in the typical alkane region (δ 0.8-1.7 ppm).[7] Due to the molecule's symmetry, several protons will be chemically equivalent.

-

Methyl Protons (CH₃): The four methyl groups at positions 2 and 6 are equivalent and will appear as a doublet due to coupling with the adjacent methine proton. The two methyl groups of the propyl group are also equivalent and will appear as a triplet.

-

Methylene Protons (CH₂): The methylene protons of the propyl group and the heptane chain will show complex splitting patterns due to coupling with neighboring protons.

-

Methine Protons (CH): The methine protons at positions 2, 4, and 6 will also exhibit complex multiplets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon environments in the molecule. Due to symmetry, the number of signals will be less than the total number of carbon atoms (12). The chemical shifts will be in the range of δ 10-60 ppm for sp³ hybridized carbons.[10][11]

DEPT (Distortionless Enhancement by Polarization Transfer) NMR: DEPT experiments are invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons.[1][5][12]

-

DEPT-90: Will show signals only for the CH (methine) carbons.

-

DEPT-135: Will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.

2D NMR Spectroscopy (COSY and HSQC):

-

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton coupling relationships, helping to piece together the connectivity of the carbon skeleton.[13][14]

-

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached, aiding in the definitive assignment of both ¹H and ¹³C signals.[13][14]

Mass Spectrometry (MS)

When coupled with Gas Chromatography (GC-MS), mass spectrometry is a powerful tool for identifying 2,6-dimethyl-4-propylheptane and distinguishing it from its isomers. Under electron ionization (EI), branched alkanes undergo characteristic fragmentation patterns.[15]

-

Molecular Ion (M⁺): The molecular ion peak for C₁₂H₂₆ at m/z 170 may be weak or absent due to the high degree of branching, which promotes fragmentation.

-

Fragmentation Pattern: Cleavage is favored at the branching points to form more stable secondary and tertiary carbocations. The loss of the largest alkyl group at a branch point is often a major fragmentation pathway.

Gas Chromatography (GC)

Gas chromatography separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. The retention time of 2,6-dimethyl-4-propylheptane will be specific to the GC conditions (column type, temperature program, carrier gas flow rate). For standardized comparisons, the retention time can be converted to a Kovats retention index, which is less dependent on the specific instrument parameters.

Potential Applications in Drug Development and Research

While simple alkanes like 2,6-dimethyl-4-propylheptane are not typically considered active pharmaceutical ingredients, their unique physicochemical properties due to their highly branched and lipophilic nature suggest potential roles in pharmaceutical formulations and drug delivery research.

-

Excipients and Solvents: Highly branched alkanes can serve as inert, non-polar solvents or excipients in formulations of lipophilic drugs. Their low reactivity and defined physical properties can be advantageous.

-

Solubility Enhancement: The lipophilic nature of branched alkanes can be exploited to enhance the solubility of poorly water-soluble drug candidates in lipid-based drug delivery systems.[16][17]

-

Model Compounds for Lipophilic Interactions: Studying the behavior of well-defined branched alkanes can provide fundamental insights into the interactions of lipophilic molecules with biological membranes and drug targets.

-

Drug Delivery Vehicles: While not directly used, the principles governing the behavior of highly branched alkanes are relevant to the design of more complex drug delivery systems. For instance, semifluorinated alkanes, which are structurally related to branched alkanes, are being investigated as carriers for topical and pulmonary drug delivery due to their ability to dissolve lipophilic drugs and their favorable spreading properties.[4][18]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | [19][20] |

| Molecular Weight | 170.33 g/mol | [20] |

| CAS Number | 62185-33-5 | [19][20] |

| Boiling Point | 184.6 °C (estimated) | [21] |

| Melting Point | -50.8 °C (estimated) | [21] |

| Density | 0.7430 g/cm³ | [21] |

Conclusion

2,6-Dimethyl-4-propylheptane serves as an excellent model for understanding the structure-property relationships of highly branched alkanes. Its synthesis via methods like the Corey-House reaction and its detailed characterization through modern spectroscopic techniques provide a robust framework for the study of complex aliphatic molecules. While its direct applications in drug development are not established, the insights gained from its study can inform the design of novel excipients and drug delivery systems for challenging lipophilic drug candidates.

References

-

13.11: Chemical Shifts and Interpreting ¹³C NMR Spectra - Chemistry LibreTexts. (2019, September 3). Chemistry LibreTexts. [Link]

-

Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PubMed Central. (2023, April 11). National Center for Biotechnology Information. [Link]

-

Conformational analysis | Organic Chemistry 1: An open textbook. (n.d.). University of British Columbia. [Link]

-

DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes - Fiveable. (n.d.). Fiveable. [Link]

-

Conformational Analysis of Alkanes | PDF - Scribd. (n.d.). Scribd. [Link]

-

Alkane - Wikipedia. (n.d.). Wikipedia. [Link]

-

Chemical Shifts 1H-NMR - IQ-USP. (n.d.). University of São Paulo. [Link]

-

Corey House Reaction: Mechanism, Examples and Importance - Collegedunia. (n.d.). Collegedunia. [Link]

-

DEPT NMR: Signals and Problem Solving - Chemistry Steps. (2023, September 26). Chemistry Steps. [Link]

-

Corey House Reaction: Mechanism, Steps & Applications - Vedantu. (n.d.). Vedantu. [Link]

-

Mass spectral fragmentation patterns | Spectroscopy Class Notes - Fiveable. (n.d.). Fiveable. [Link]

-

Corey House Reaction - BYJU'S. (2020, June 20). BYJU'S. [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest. (2015). Compound Interest. [Link]

-

Corey House Reaction: Mechanism, Steps & Applications - Vedantu. (n.d.). Vedantu. [Link]

-

DEPT NMR: Signals and Problem Solving - Chemistry Steps. (2023, September 26). Chemistry Steps. [Link]

-

1H NMR Chemical Shifts of Alkanes | PDF | Proton Nuclear Magnetic Resonance - Scribd. (n.d.). Scribd. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Emery Pharma. [Link]

-

2,6-dimethyl-4-propylheptane - the NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]

-

13 C NMR Chemical Shifts - Oregon State University. (n.d.). Oregon State University. [Link]

-

a guide to 13c nmr chemical shift values - Compound Interest. (2015). Compound Interest. [Link]

-

Corey House Synthesis | PDF | Chemical Compounds | Unit Processes - Scribd. (n.d.). Scribd. [Link]

-

Semifluorinated alkanes - A new class of excipients suitable for pulmonary drug delivery. (2025, August 6). ScienceDirect. [Link]

-

Carbon-13 NMR Spectroscopy - YouTube. (2019, January 21). YouTube. [Link]

-

2,6-Dimethyl-4-propylheptane | C12H26 | CID 53423894 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). YouTube. [Link]

-

Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. (2017, May 1). University of the West Indies. [Link]

-

-

Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). San Diego State University. [Link]

-

-

pharmaceutical application of alkanesdocx | DOCX - Slideshare. (n.d.). Slideshare. [Link]

-

13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax. (2023, September 20). OpenStax. [Link]

-

Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. (n.d.). Creative Biostructure. [Link]

- US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents. (n.d.).

-

(PDF) Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - ResearchGate. (2023, April 3). ResearchGate. [Link]

-

2,4-Dimethyl-4-propylheptane | C12H26 | CID 53423718 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

2,5-Dimethyl-4-propylheptane | C12H26 | CID 53423789 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

2,2-Dimethyl-4-propylheptane | C12H26 | CID 57490901 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Solubility-enabling formulations for oral delivery of lipophilic drugs: considering the solubility-permeability interplay for accelerated formulation development - PubMed. (2024, January 31). National Center for Biotechnology Information. [Link]

-

Solubility-enabling formulations for oral delivery of lipophilic drugs: considering the solubility-permeability interplay for accelerated formulation development - ResearchGate. (2025, August 6). ResearchGate. [Link]

-

Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. (n.d.). MDPI. [Link]

-

Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide - Hilaris Publisher. (n.d.). Hilaris Publisher. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. iq.usp.br [iq.usp.br]

- 8. m.youtube.com [m.youtube.com]

- 9. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Solubility-enabling formulations for oral delivery of lipophilic drugs: considering the solubility-permeability interplay for accelerated formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hilarispublisher.com [hilarispublisher.com]

- 18. researchgate.net [researchgate.net]

- 19. 2,6-dimethyl-4-propylheptane [webbook.nist.gov]

- 20. 2,6-Dimethyl-4-propylheptane | C12H26 | CID 53423894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 2,6-dimethyl-4-propylheptane [chemicalbook.com]

2,6-Dimethyl-4-propylheptane synthesis pathways

An In-Depth Technical Guide to the Synthetic Pathways of 2,6-Dimethyl-4-Propylheptane

Abstract

This technical guide provides a comprehensive analysis of viable synthetic pathways for 2,6-dimethyl-4-propylheptane, a saturated branched alkane. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the strategic considerations behind constructing such a molecule. We will explore several core synthetic strategies, including the reduction of a central ketone precursor, Grignard-based carbon skeleton assembly followed by deoxygenation, and organometallic coupling reactions. Each pathway is presented with a detailed, step-by-step experimental protocol, a discussion of the underlying mechanistic principles, and an evaluation of its strategic advantages and limitations. The guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for producing the target compound with high fidelity.

Introduction

2,6-Dimethyl-4-propylheptane is a C12 hydrocarbon featuring a highly branched structure. While not a widely commercialized chemical itself, its synthesis is of academic and industrial interest as a model for the construction of complex alkanes. Branched alkanes are fundamental components in materials science, serving as lubricants, jet fuel components, and calibration standards for mass spectrometry. Furthermore, the synthesis of such specific carbon skeletons is a crucial skill in medicinal chemistry, where aliphatic chains can significantly influence a drug candidate's lipophilicity, metabolic stability, and overall pharmacokinetic profile. This guide moves beyond a simple recitation of reactions to provide a strategic blueprint for synthesizing 2,6-dimethyl-4-propylheptane, focusing on methodologies that are robust, scalable, and illustrative of modern organic synthesis principles.

Retrosynthetic Analysis

A logical approach to any synthesis begins with retrosynthesis, the process of deconstructing the target molecule to identify potential precursors. For 2,6-dimethyl-4-propylheptane, the symmetrical nature of the iso-butyl groups flanking the central propyl-substituted carbon suggests several strategic bond disconnections (C-C bonds).

Caption: Workflow for synthesis via ketone reduction pathway.

Pathway 2: Synthesis via Grignard Reaction and Deoxygenation

This pathway builds the carbon skeleton by adding the final propyl group to the C9 ketone precursor, forming a tertiary alcohol. This alcohol is then deoxygenated.

Strategy Overview

This approach leverages the highly reliable Grignard reaction to form a C-C bond, creating a tertiary alcohol intermediate, 2,6-dimethyl-4-propylheptan-4-ol. The subsequent removal of the tertiary hydroxyl group is a common challenge in synthesis and can be accomplished through several methods.

Grignard Reaction Protocol

The starting material for this step is the 2,6-dimethylheptan-4-one synthesized in Pathway 1.

Experimental Protocol: Synthesis of 2,6-Dimethyl-4-propylheptan-4-ol

-

Grignard Reagent Preparation: Prepare propyl magnesium bromide from 1-bromopropane (1.5 eq) and magnesium turnings (1.5 eq) in anhydrous THF under an inert atmosphere, as previously described. [1]2. Addition to Ketone: Cool the Grignard solution to 0 °C. Add a solution of 2,6-dimethylheptan-4-one (1.0 eq) in anhydrous THF dropwise. [2]3. Work-up: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Quench the reaction by slowly adding saturated aqueous NH4Cl. Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO4, and remove the solvent in vacuo to yield the crude tertiary alcohol. Purification can be achieved by column chromatography or distillation.

Deoxygenation of the Tertiary Alcohol

The tertiary alcohol cannot be directly reduced. A common strategy is to convert the hydroxyl group into a good leaving group and then displace it with a hydride, or to eliminate it to form an alkene followed by hydrogenation.

Method A: Dehydration-Hydrogenation

-

Dehydration: The crude alcohol is dissolved in toluene in a flask equipped with a Dean-Stark apparatus. A catalytic amount of p-toluenesulfonic acid (p-TsOH) is added. The mixture is refluxed until no more water is collected. This will produce a mixture of alkene isomers.

-

Hydrogenation: The crude alkene mixture is dissolved in ethanol or ethyl acetate. A catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) in a Parr shaker or using a balloon filled with H2 and stirred vigorously until hydrogen uptake ceases. [3][4]3. Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The resulting alkane is purified by distillation.

Caption: Workflow for Grignard addition and deoxygenation pathway.

Pathway 3: Synthesis via Organocuprate Coupling

The Corey-House synthesis is a powerful method for forming C-C bonds by coupling an organocuprate (Gilman reagent) with an alkyl halide. This approach offers a different strategic disconnection. [5]

Strategy Overview

We can retrospectively disconnect the molecule between C3 and C4. This suggests coupling a lithium di(isobutyl)cuprate with a 4-halobutyl species that has a propyl group at the 1-position. This is a less common disconnection but illustrates the versatility of organometallic coupling.

Key Reagents:

-

Gilman Reagent: Lithium di(isobutyl)cuprate, (CH3)2CHCH2)2CuLi.

-

Alkyl Halide: 1-bromo-1-propylbutane (This is a hypothetical precursor that would need to be synthesized separately).

Protocol: Corey-House Coupling

-

Organolithium Preparation: In a flame-dried flask under argon, add anhydrous diethyl ether and lithium wire (2.2 eq). Add isobutyl bromide (2.2 eq) dropwise and stir until the lithium is consumed, forming isobutyllithium.

-

Gilman Reagent Formation: In a separate flask under argon, suspend copper(I) iodide (1.0 eq) in anhydrous diethyl ether at -78 °C. Slowly add the prepared isobutyllithium solution (2.0 eq) to form the lithium di(isobutyl)cuprate. [6]3. Coupling Reaction: To the Gilman reagent at -78 °C, add the alkyl halide precursor (e.g., 1-bromo-1-propylbutane) (1.0 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight. [7]4. Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl. Extract with ether, wash the organic layers with water and brine, dry over MgSO4, and concentrate. Purify the final alkane product by distillation.

Summary of Synthetic Pathways

| Pathway | Key Intermediate(s) | Key Reactions | Advantages | Disadvantages |

| 1. Ketone Reduction | 2,6-Dimethylheptan-4-one | Grignard/Nitrile, Wolff-Kishner or Clemmensen Reduction | Convergent, well-established reductions, ketone is commercially available or easily synthesized. | Reduction conditions can be harsh (very high temp or very strong acid). |

| 2. Grignard/Deoxygenation | 2,6-Dimethyl-4-propylheptan-4-ol, Alkene mixture | Grignard Addition, Dehydration, Catalytic Hydrogenation | Uses classic, reliable reactions. Good for building carbon skeleton in a controlled manner. | Multi-step process, dehydration can lead to a mixture of alkene isomers. |

| 3. Organocuprate Coupling | Lithium di(isobutyl)cuprate | Corey-House Synthesis | Powerful C-C bond formation, can be highly specific. | Requires preparation of organometallic reagents under strict anhydrous/anaerobic conditions; one of the required alkyl halides is not readily available. |

References

-

Wikipedia. Clemmensen reduction . [Link]

-

BYJU'S. Clemmensen Reduction reaction . [Link]

-

Fiveable. Reduction of Alkenes: Hydrogenation | Organic Chemistry Class Notes . [Link]

-

Master Organic Chemistry. Clemmensen Reduction of Ketones/Aldehydes to Alkanes . [Link]

-

BYJU'S. Wolff Kishner reduction mechanism . [Link]

-

Organic Chemistry Tutor. Wolff-Kishner Reduction . [Link]

-

Vedantu. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences . [Link]

-

Organic Chemistry Portal. Wolff-Kishner Reduction . [Link]

-

Organic Chemistry Portal. Clemmensen Reduction . [Link]

-

National Center for Biotechnology Information. Branched-Selective Direct α-Alkylation of Cyclic Ketones with Simple Alkenes . [Link]

-

Unacademy. All About Catalytic Hydrogenation Of An Alkene . [Link]

-

Wikipedia. 2,6-Dimethylheptan-4-on . [Link]

-

Study.com. Hydrogenation of Alkenes | Definition, Mechanism & Examples . [Link]

-

Chemistry LibreTexts. 10.7: Organometallic Coupling Reactions . [Link]

-

MEL Science. Reaction of hydrogenation of alkenes . [Link]

-

Unacademy. Preparation of Alkanes by the Reduction of Alkyl Halides . [Link]

-

JoVE. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation . [Link]

-

Organic Chemistry Portal. Alkane synthesis by C-C coupling . [Link]

-

Chemistry LibreTexts. 18.13 The Wittig Reaction Forms an Alkene . [Link]

-

BYJU'S. Wittig Reaction . [Link]

-

Chemistry Steps. How to Alkylate a Ketone . [Link]

-

Chemistry Steps. R2CuLi Organocuprates - Gilman Reagents . [Link]

-

Wikipedia. Wittig reaction . [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism . [Link]

-

Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS . [Link]

-

Organic Chemistry Tutor. Gilman Reagent (Organocuprates) . [Link]

-

YouTube. Preparation of alkanes from alkyl halides | Hydrocarbons | Grade 11 | Chemistry . [Link]

-

Organic Chemistry Portal. Grignard Reaction . [Link]

-

Organic Chemistry Portal. Wittig Reaction . [Link]

-

Quora. How do you convert an alkyl halide to an alkane using reduction? . [Link]

-

Chemistry LibreTexts. 18.4: Alkylation of Aldehydes and Ketones . [Link]

-

ResearchGate. Reduction of Saturated Alkyl Halides to Alkanes . [Link]

-

YouTube. Gilman Reagent & Organocuprates . [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents . [Link]

-

ResearchGate. A palladium-catalyzed route for ??-alkylation of ketones by primary alcohols . [Link]

-

Chemistry LibreTexts. 10.7: Organometallic Coupling Reactions . [Link]

-

YouTube. Enolate Reactions - Direct Alkylation of Ketones With LDA . [Link]

-

Wikipedia. Grignard reagent . [Link]

-

National Institute of Standards and Technology. 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum . [Link]

-

Human Metabolome Database. Showing metabocard for 2,6-Dimethyl-4-heptanone (HMDB0031417) . [Link]

-

Solubility of Things. 2,6-Dimethylheptan-4-one . [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. fiveable.me [fiveable.me]

- 4. All About Catalytic Hydrogenation Of An Alkene [unacademy.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

A Predictive Spectroscopic Guide to 2,6-Dimethyl-4-propylheptane for Researchers and Drug Development Professionals

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2,6-Dimethyl-4-propylheptane (C₁₂H₂₆, Molecular Weight: 170.33 g/mol ). In the absence of direct experimental spectra in publicly available databases, this document leverages fundamental principles of spectroscopy and data from analogous branched alkanes to offer a robust, predictive framework for researchers in organic synthesis, drug discovery, and quality control. The methodologies and interpretations presented herein are designed to serve as a practical reference for the structural elucidation of this and similar branched aliphatic compounds.

Molecular Structure and Predicted Spectroscopic Behavior

2,6-Dimethyl-4-propylheptane is a saturated, branched-chain alkane. Its structure, characterized by a central propyl-substituted heptane backbone with two methyl branches, dictates a complex yet predictable spectroscopic signature. The key structural features influencing its spectra are the presence of primary, secondary, and tertiary carbons and hydrogens, as well as multiple C-C bonds with varying steric environments.

Mass Spectrometry (MS)

Mass spectrometry of branched alkanes, particularly under electron ionization (EI), is characterized by extensive fragmentation.[1][2] The molecular ion peak is often weak or absent due to the high propensity for cleavage at branching points to form more stable carbocations.[1][3]

Predicted Electron Ionization Mass Spectrum

The mass spectrum of 2,6-Dimethyl-4-propylheptane is predicted to be dominated by fragment ions resulting from cleavage at the branched carbon atoms (C4 and C2/C6). The molecular ion (M⁺) at m/z 170 would likely be of very low abundance.[3][4]

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of 2,6-Dimethyl-4-propylheptane

| m/z | Predicted Fragment Ion | Proposed Origin |

| 127 | [C₉H₁₉]⁺ | Loss of a propyl radical ([CH₂CH₂CH₃]•) from C4 |

| 113 | [C₈H₁₇]⁺ | Loss of an isobutyl radical ([CH₂CH(CH₃)₂]•) from C4 |

| 85 | [C₆H₁₃]⁺ | Cleavage at C4 with loss of a C₆H₁₃ radical |

| 71 | [C₅H₁₁]⁺ | Cleavage at C4 with loss of a C₇H₁₅ radical |

| 57 | [C₄H₉]⁺ | Commonly observed secondary fragmentation (e.g., isobutyl or tert-butyl cation) |

| 43 | [C₃H₇]⁺ | Isopropyl or propyl cation, a common fragment in branched alkanes |

Fragmentation Pathway

The primary fragmentation is expected to occur at the C4 position, the most substituted carbon, leading to the loss of the largest alkyl groups to form stable tertiary carbocations.[2][5]

Caption: Predicted major fragmentation pathways for 2,6-Dimethyl-4-propylheptane.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve approximately 1 mg of 2,6-Dimethyl-4-propylheptane in 1 mL of a volatile solvent such as hexane or dichloromethane.[1]

-

GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

-

MS Analysis: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.[6] Scan a mass range of m/z 35-200.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Due to the symmetry in 2,6-Dimethyl-4-propylheptane, some signals in both the ¹H and ¹³C NMR spectra will represent multiple equivalent nuclei.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will show overlapping signals in the aliphatic region (typically 0.8-1.7 ppm for alkanes). The chemical shifts are influenced by the degree of substitution of the attached carbon.

Table 2: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integrations

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (C1, C7) | ~0.85-0.95 | Doublet | 6H |

| CH₃ (propyl) | ~0.85-0.95 | Triplet | 3H |

| CH₂ (C3, C5) | ~1.15-1.30 | Multiplet | 4H |

| CH₂ (propyl) | ~1.20-1.35 | Multiplet | 2H |

| CH (C2, C6) | ~1.40-1.60 | Multiplet | 2H |

| CH (C4) | ~1.50-1.70 | Multiplet | 1H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide distinct signals for each chemically non-equivalent carbon atom. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets.[7]

Table 3: Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (C1, C7) | ~22-25 |

| CH₃ (propyl) | ~14-16 |

| CH₂ (C3, C5) | ~40-43 |

| CH₂ (propyl) | ~20-23 |

| CH (C2, C6) | ~28-32 |

| CH (C4) | ~38-42 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[8]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: On the same instrument, acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Caption: Predicted ¹H NMR structural correlations for 2,6-Dimethyl-4-propylheptane.

Infrared (IR) Spectroscopy

As an alkane, the IR spectrum of 2,6-Dimethyl-4-propylheptane will be relatively simple, dominated by C-H stretching and bending vibrations.[9]

Predicted IR Absorption Bands

The spectrum will primarily show absorptions in the C-H stretching and bending regions. The absence of other functional groups (like C=O, O-H, or C=C) is a key diagnostic feature.

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2960-2850 | C-H stretch (sp³ C-H) | Strong |

| 1470-1450 | -CH₂- scissoring and -CH₃ asymmetric bending | Medium |

| 1375 | -CH₃ symmetric bending | Medium |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[10]

-

Data Acquisition: Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2,6-Dimethyl-4-propylheptane. The presented data and protocols, grounded in established spectroscopic principles and data from analogous compounds, offer a valuable resource for the identification and structural verification of this molecule in a research and development setting. It is anticipated that these predictions will closely align with experimental data, and this guide can serve as a foundational document for such empirical studies.

References

-

JoVE. (2024). Video: Mass Spectrometry: Branched Alkane Fragmentation. [Link]

-

Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes. [Link]

-

Unknown. (n.d.). Branched chain alkanes. [Link]

-

Wikipedia. (2024). Alkane. [Link]

-

Unknown. (n.d.). Alkanes. [Link]

-

University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. [Link]

-

Unknown. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

-

Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

Química Organica.org. (n.d.). IR spectrum: Alkanes. [Link]

-

Chemistry LibreTexts. (2022). 3.2: Hydrocarbon Spectra. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alkanes. [Link]

-

Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

-

Organic Spectroscopy International. (2014). Mass Spectrometry. [Link]

-

American Chemical Society. (2017). Infrared Spectroscopy. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 3. GCMS Section 6.9.2 [people.whitman.edu]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass Spectrometry [orgspectroscopyint.blogspot.com]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Alkane - Wikipedia [en.wikipedia.org]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

Physical constants of 2,6-Dimethyl-4-propylheptane

An In-depth Technical Guide to the Physical Constants of 2,6-Dimethyl-4-propylheptane

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise understanding of a molecule's physical constants is a foundational requirement for its application in scientific research and industrial processes. This guide provides a comprehensive technical overview of the core physical constants of 2,6-Dimethyl-4-propylheptane (CAS No: 62185-33-5), a branched alkane. Beyond a mere tabulation of values, this document elaborates on the causality behind its properties as dictated by its molecular structure, details the rigorous experimental methodologies for their determination, and touches upon theoretical prediction frameworks. The content herein is structured to serve as a practical and authoritative resource for professionals requiring reliable data and a deeper understanding of its physicochemical behavior.

The Molecular Architecture of 2,6-Dimethyl-4-propylheptane

2,6-Dimethyl-4-propylheptane is a C12H26 saturated hydrocarbon. Its defining feature is a high degree of branching along its heptane backbone. This intricate structure, with two methyl groups at the C2 and C6 positions and a propyl group at the C4 position, is the primary determinant of its physical properties.

Unlike their linear isomer, n-dodecane, the bulky side groups in 2,6-Dimethyl-4-propylheptane hinder efficient molecular packing. This steric hindrance reduces the effective surface area available for intermolecular contact, leading to weaker London dispersion forces—the predominant intermolecular force in nonpolar alkanes.[1][2] Consequently, compared to straight-chain alkanes of similar molecular weight, branched alkanes typically exhibit lower boiling and melting points.[1]

Caption: Molecular structure of 2,6-Dimethyl-4-propylheptane.

Core Physical Constants

The following table summarizes the key experimentally determined physical constants for 2,6-Dimethyl-4-propylheptane. These values are critical for applications such as solvent selection, reaction engineering, and safety assessments.

| Physical Constant | Value | Units | Conditions | Reference |

| Molecular Formula | C₁₂H₂₆ | - | - | [3] |

| Molecular Weight | 170.33 | g/mol | - | [3] |

| Boiling Point | 184.6 | °C | Standard Pressure | [3] |

| Melting Point | -50.8 | °C | (estimate) | [3] |

| Density | 0.7430 | g/cm³ | 20°C | [3] |

| Refractive Index | 1.4170 | n/a | 20°C | [3] |

Experimental Determination Protocols

The trustworthiness of physical constants lies in the rigor of the methods used for their measurement. The following sections describe self-validating experimental protocols for determining the properties listed above.

Boiling Point Determination via Ebulliometry

The boiling point is a fundamental measure of volatility. An accurate determination requires reaching a stable equilibrium between the liquid and vapor phases under a known pressure.

Protocol:

-

Calibration: Verify the accuracy of the thermometer or thermocouple against certified temperature standards.

-

Apparatus: Assemble a standard ebulliometer with a boiling flask, a condenser to prevent loss of vapor, and a port for the calibrated temperature probe. The probe must be positioned in the vapor phase above the boiling liquid, not submerged.

-

Sample Preparation: Place a pure sample of 2,6-Dimethyl-4-propylheptane into the flask along with inert boiling chips. The causality here is crucial: boiling chips provide nucleation sites to prevent superheating and ensure smooth, controlled boiling, which is essential for a stable temperature reading.

-

Heating and Equilibration: Gently heat the sample. A stable temperature reading, representing the true boiling point at the ambient pressure, is achieved when the rate of condensation on the thermometer bulb equals the rate of vaporization.

-

Pressure Correction: Record the ambient atmospheric pressure using a calibrated barometer. If the pressure is not exactly 1 atm (101.325 kPa), correct the observed boiling point to the normal boiling point using the Clausius-Clapeyron equation or established nomographs for hydrocarbons.

Caption: Workflow for rigorous boiling point measurement.

Density Measurement via Pycnometry

Density is a critical parameter for mass-to-volume conversions and fluid dynamics modeling. The pycnometer method offers high precision by accurately measuring the mass of a precisely known volume.

Protocol:

-

Pycnometer Cleaning and Drying: Thoroughly clean the pycnometer and dry it completely. Record the mass of the empty, dry pycnometer (m₁).

-

Calibration (Self-Validation): Fill the pycnometer with deionized, degassed water of a known temperature (e.g., 20.0 °C). The high purity and well-documented density of water at various temperatures make it an excellent calibrant. Record the mass (m₂). The volume of the pycnometer (V) is calculated as (m₂ - m₁) / ρ_water. This step is the core of the protocol's trustworthiness.

-

Sample Measurement: Empty and dry the pycnometer, then fill it with the 2,6-Dimethyl-4-propylheptane sample. Bring the sample to the same temperature as the calibration water to ensure volume consistency. Record the new mass (m₃).

-

Density Calculation: The density of the sample (ρ_sample) is calculated as (m₃ - m₁) / V.

Refractive Index Measurement via Abbe Refractometry

The refractive index is a characteristic property useful for substance identification and purity assessment. It is highly sensitive to temperature.

Protocol:

-

Instrument Calibration: Turn on the Abbe refractometer and allow the internal light source and temperature control system to stabilize at the desired temperature (e.g., 20.0 °C). Calibrate the instrument using a standard with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of 2,6-Dimethyl-4-propylheptane onto the clean, dry prism surface.

-

Measurement: Close the prisms and adjust the instrument until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index directly from the calibrated scale. Perform multiple readings and average the results to minimize observational error.

Theoretical Frameworks for Property Prediction

While experimental data is the gold standard, its availability can be limited.[4] In such cases, computational models are invaluable for estimating physical properties.

Group Contribution Methods: These methods are based on the principle that a molecule's properties are the sum of contributions from its constituent functional groups. For a branched alkane, contributions from primary (-CH₃), secondary (-CH₂-), and tertiary (>CH-) groups are summed to predict properties like boiling point or density. While powerful, their accuracy is highest for molecules similar to those used in the model's parameterization.

Neural Networks and QSPR: Modern approaches utilize Quantitative Structure-Property Relationships (QSPR) and artificial neural networks.[5] These models learn complex correlations between molecular structure (encoded as numerical descriptors) and physical properties from large datasets, often providing higher predictive accuracy for a wider range of molecules.[5]

Caption: Logical flow of a group contribution method for property prediction.

References

-

PubChem. (n.d.). 2,6-Dimethyl-4-propylheptane. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, November 30). Physical Properties of Alkanes. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Alkanes. Retrieved from [Link]

-

CK-12 Foundation. (2023, November 18). Physical and Chemical Properties of Alkanes. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethyl-4-(2-methylpropyl)-4-propylheptane. National Center for Biotechnology Information. Retrieved from [Link]

-

Mavroudakis, L., & Conduit, G. J. (n.d.). Physical properties of alkanes and their mixtures. University of Cambridge. Retrieved from [Link]

-

Conduit, G. (2019, June 28). Predicting physical properties of alkanes with neural networks. Retrieved from [Link]

-

Vega, C., et al. (2001). Equation of state of model branched alkanes: Theoretical predictions and configurational bias Monte Carlo simulations. ResearchGate. Retrieved from [Link]

-

Lumen Learning. (n.d.). Physical Properties of Alkanes. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 2,6-dimethyl-4-propylheptane. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Isomers of C12H26 and their properties

Abstract

The molecular formula C12H26, representing dodecane, encompasses a vast landscape of 355 structural isomers.[1][2][3][4] While seemingly simple aliphatic hydrocarbons, these isomers exhibit a remarkable diversity in their physicochemical properties, directly influencing their behavior in complex chemical systems. For researchers, scientists, and drug development professionals, a nuanced understanding of these isomers is paramount, as the principles governing their structure-property relationships and analytical differentiation are foundational to numerous scientific disciplines. This technical guide provides a comprehensive exploration of dodecane isomers, detailing their structural classification, the causal relationships between structure and physical properties, and the validated analytical methodologies required for their definitive separation and identification. Furthermore, it bridges the gap between fundamental hydrocarbon chemistry and its high-stakes applications, from surrogate fuel development to the rational design of drug molecules, where isomeric purity is a critical determinant of performance and safety.

The Isomeric Landscape of Dodecane (C12H26)

The term "isomer" refers to molecules that share the same molecular formula but possess a different arrangement of atoms in space.[1] For alkanes like dodecane, this variation arises from the branching of the carbon chain, a phenomenon known as constitutional or structural isomerism.[5] The C12H26 formula accommodates a total of 355 distinct structural arrangements, ranging from a simple linear chain to highly complex, branched structures.[1][2]

These isomers can be broadly classified based on the carbon backbone:

-

Linear Isomer (n-dodecane): A straight chain of twelve carbon atoms. It serves as the primary reference compound in this class.[4]

-

Branched Isomers: These are formed by rearranging carbon atoms to create side chains (alkyl groups) attached to a longer parent chain. This category is extensive and includes:

-

Methylundecanes: A single methyl (-CH3) group at various positions on an eleven-carbon chain.

-

Dimethyldecanes: Two methyl groups on a ten-carbon chain.

-

Ethyl- and Propyl- substituted alkanes: Larger alkyl groups on shorter parent chains.

-

-

Chiral Isomers: Many branched isomers possess one or more stereocenters (a carbon atom attached to four different groups), meaning they are chiral and can exist as non-superimposable mirror images called enantiomers. The separation of such optical isomers often requires specialized chromatographic techniques.

The hierarchical classification of these structures is crucial for systematic study.

Sources

Branched alkane nomenclature and identification

An In-Depth Technical Guide to the Nomenclature and Identification of Branched Alkanes

Introduction

Alkanes, hydrocarbons consisting entirely of single-bonded carbon and hydrogen atoms, form the foundational framework of organic chemistry.[1] Their structural diversity, arising from the isomerism of branched chains, presents a significant challenge in communication and documentation.[2] A precise, unambiguous naming system is therefore not merely an academic exercise but a critical necessity for researchers, scientists, and drug development professionals. Inconsistent or erroneous naming can lead to costly errors in synthesis, misinterpretation of experimental data, and confusion in patent literature. This guide provides a comprehensive overview of the systematic nomenclature for branched alkanes as established by the International Union of Pure and Applied Chemistry (IUPAC), alongside an introduction to the analytical techniques essential for their structural identification.

The IUPAC system is designed as a self-validating protocol; by adhering to its hierarchical rules, any chemist globally can derive the exact same unique name for a given structure, and conversely, draw the correct structure from its name.[3] This ensures clarity, reproducibility, and precision in scientific discourse.

Part I: Systematic Nomenclature of Branched Alkanes

The IUPAC nomenclature for alkanes is a rule-based system that assigns a unique name to every possible structure. The process can be conceptualized as deconstructing the molecule into its principal components—the main chain and its substituents—and then reassembling the name in a standardized format.

The Core Protocol: A Hierarchical Approach

The fundamental logic of the IUPAC system is to establish a primary component, the parent hydrocarbon , and then describe the groups attached to it. This is achieved through a sequential, hierarchical set of rules. If a decision cannot be made with one rule, the subsequent rule in the hierarchy is applied as a tiebreaker.

The overall workflow for naming a branched alkane is illustrated below.

Caption: Workflow for Spectroscopic Identification of Alkanes.

Mass Spectrometry (MS)

Mass spectrometry provides two key pieces of information: the molecular weight of the compound and clues about its structure through fragmentation patterns.

-

Step-by-Step Methodology:

-

Ionization: The sample is injected into the mass spectrometer and ionized, typically by electron impact (EI), which knocks an electron off the molecule to form a molecular ion (M⁺).

-

Fragmentation: The high energy of EI causes the M⁺ to fragment into smaller, positively charged ions and neutral radicals. The fragmentation of alkanes preferentially forms more stable secondary (2°) and tertiary (3°) carbocations.

-

Analysis: The ions are separated by their mass-to-charge ratio (m/z).

-

Detection: A detector generates a mass spectrum, which is a plot of ion abundance versus m/z.

-

-

Data Interpretation: The peak with the highest m/z value usually corresponds to the molecular ion (M⁺), giving the molecular weight. The fragmentation pattern provides a fingerprint. For instance, a prominent loss of 15 mass units suggests the cleavage of a methyl group (CH₃), while a loss of 29 suggests the loss of an ethyl group (CH₂CH₃). The most abundant peaks often correspond to the most stable carbocations that can be formed, hinting at the location of branching points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of an alkane's structure by probing the local electronic environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

-

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the purified alkane is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves to acquire the ¹H and ¹³C spectra. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often run to differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

Spectral Analysis: The spectra are analyzed for four key features:

-

Number of Signals: Indicates the number of non-equivalent sets of nuclei.

-

Chemical Shift (δ): The position of a signal indicates the electronic environment. For alkanes, ¹H signals typically appear from 0.8-1.7 ppm, and ¹³C signals appear from 5-45 ppm.

-

Integration (¹H NMR): The area under each signal is proportional to the number of protons it represents.

-

Splitting (Spin-Spin Coupling) (¹H NMR): The splitting of a signal into multiple peaks (a multiplet) reveals the number of neighboring protons (n+1 rule).

-

-

By integrating data from MS (molecular formula) and NMR (connectivity), a definitive structure can be proposed and then systematically named according to the IUPAC rules outlined in Part I.

References

-

Wikipedia. (n.d.). Alkane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, April 13). 12.4: Branched Alkanes. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). IUPAC Nomenclature of Alkanes. Retrieved from [Link]

-

Lumen Learning. (n.d.). Nomenclature of Alkanes. MCC Organic Chemistry. Retrieved from [Link]

-

Study.com. (2021, September 16). Naming Branched Alkanes. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 2.2 Nomenclature of Alkanes. Organic Chemistry I. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Nomenclature of Alkanes. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Naming Alkanes with Practice Problems. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, June 30). 2.2: Nomenclature of Alkanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 3.4: Naming Alkanes. Retrieved from [Link]

-

OpenStax. (n.d.). 3.4 Naming Alkanes. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Oregon State University. (n.d.). Alkane Nomenclature: Naming. Retrieved from [Link]

-

Organic Chemistry Explained!. (2021, December 1). Nomenclature Ninja – Naming Alkanes. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Summary Sheet #6 - Alkane Nomenclature. Retrieved from [Link]

-

YouTube. (2025, December 20). How Do You Identify The Parent Chain For An Alkane?. Retrieved from [Link]

-

YouTube. (2023, March 31). ALEKS: Naming the parent hydrocarbon of branched alkanes. Retrieved from [Link]

-

University of Illinois. (n.d.). 2.2 Naming of Alkanes. Retrieved from [Link]

-

Pearson. (n.d.). Naming Alkanes with Substituents: Videos & Practice Problems. Retrieved from [Link]

-

YouTube. (2020, June 2). 31: Naming alkanes with multiple substituents. Retrieved from [Link]

-

YouTube. (2013, February 13). Naming Organic Compounds - Branched Chain Alkanes. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 2,6-Dimethyl-4-propylheptane

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,6-Dimethyl-4-propylheptane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with field-proven best practices to ensure a secure laboratory environment. The information herein is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety through understanding.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling. These properties dictate its behavior under various laboratory conditions and inform the necessary safety precautions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | [2] |

| Molecular Weight | 170.33 g/mol | [2] |

| CAS Number | 62185-33-5 | [2] |

| Appearance | Assumed to be a colorless liquid | General alkane properties |

| Boiling Point | 184.6°C (estimated) | [3] |

| Melting Point | -50.8°C (estimated) | [3] |

| Density | 0.7430 g/cm³ (estimated) | [3] |

| Refractive Index | 1.4170 (estimated) | [3] |

| Vapor Pressure | Data not available | |

| Flash Point | Data not available; expected to be flammable | Based on analog[1] |

| Solubility | Insoluble in water; soluble in organic solvents | General alkane properties |

Hazard Identification and Risk Assessment

Based on its structural similarity to 2,6-dimethylheptane, 2,6-Dimethyl-4-propylheptane is anticipated to present the following hazards.[1]

-

Flammability: Classified as a flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Aspiration Hazard: May be fatal if swallowed and enters airways, potentially causing chemical pneumonitis.

-

Inhalation Toxicity: Harmful if inhaled. High vapor concentrations may cause dizziness, drowsiness, and respiratory tract irritation.

-

Skin and Eye Irritation: Prolonged or repeated skin contact may cause defatting and dermatitis. Direct eye contact may cause temporary irritation.

-

Static Accumulation: As a non-polar organic solvent, it can accumulate static electricity, which may lead to an ignition source.[1]

A thorough risk assessment should be conducted before any new procedure involving this compound. This involves identifying potential exposure scenarios and implementing appropriate control measures.

Hierarchy of Controls: A Systematic Approach to Safety

The most effective way to mitigate risks is to follow the hierarchy of controls, which prioritizes the most effective measures.

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

-

Elimination/Substitution: The most effective control is to eliminate the hazard or substitute it with a less hazardous alternative. In research and development, this may not always be feasible.

-

Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For 2,6-Dimethyl-4-propylheptane, the primary engineering control is a certified chemical fume hood to manage flammable and harmful vapors.[4]

-

Administrative Controls: These are procedural changes to how work is performed. This includes developing Standard Operating Procedures (SOPs), providing thorough training on the specific hazards, and restricting access to authorized personnel.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls. The appropriate PPE should be selected based on the potential for exposure.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for preventing accidents.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2,6-Dimethyl-4-propylheptane:[4]

| PPE | Specifications | Rationale |

| Eye Protection | Chemical safety goggles with side shields (ANSI Z87.1 compliant) | Protects against splashes and vapors. |

| Hand Protection | Nitrile gloves (check manufacturer's compatibility data) | Provides a barrier against skin contact. Inspect gloves before each use. |

| Body Protection | Flame-retardant lab coat | Protects skin and clothing from splashes and potential flash fires. |

| Footwear | Closed-toe, non-perforated shoes | Protects feet from spills. |

Handling Procedures

-

Work in a Fume Hood: All manipulations of 2,6-Dimethyl-4-propylheptane should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[4]

-

Avoid Ignition Sources: Keep away from open flames, hot surfaces, sparks, and any other potential ignition sources.

-

Grounding and Bonding: To prevent the buildup of static electricity, use grounding and bonding straps when transferring the liquid between metal containers.

-

Use Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., brass, bronze) during handling and transfer operations.

-

Maintain Good Housekeeping: Keep the work area clean and uncluttered. Clean up any spills promptly and properly.

Storage Requirements

-

Store in a Flammable Liquids Cabinet: Store containers in a designated, well-ventilated, and approved flammable liquids storage cabinet.

-

Keep Containers Tightly Closed: Ensure container lids are securely fastened to prevent vapor leakage.

-

Store Away from Incompatible Materials: Keep away from oxidizing agents, strong acids, and other incompatible materials.

-

Maintain Cool and Dry Conditions: Store in a cool, dry place away from direct sunlight and heat sources.

Emergency Procedures

Preparedness is key to effectively managing emergencies. All personnel working with this compound must be familiar with these procedures.

Spill Response

The appropriate response to a spill depends on its size and location.

Caption: A decision-making workflow for responding to a chemical spill.

Small Spill (manageable by trained personnel):

-

Alert others in the immediate area.

-

Don appropriate PPE (respirator may be necessary depending on vapor concentration).

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).